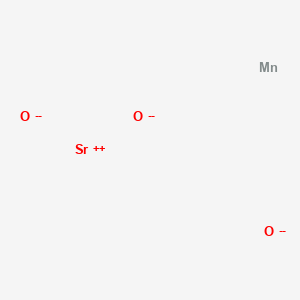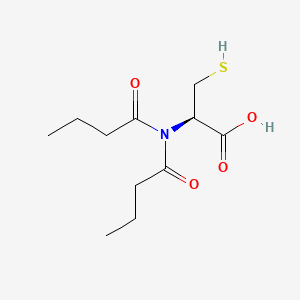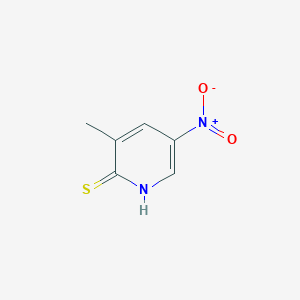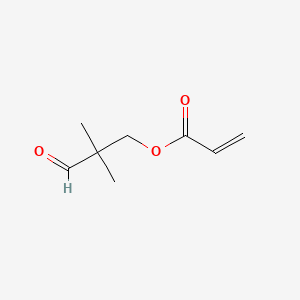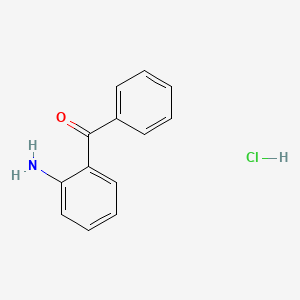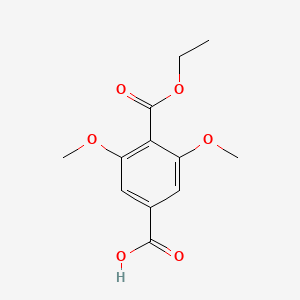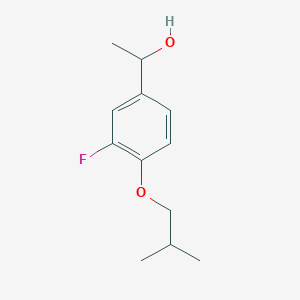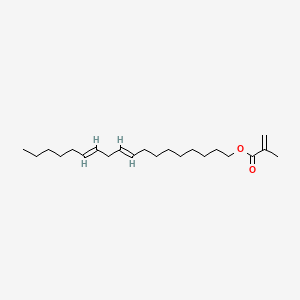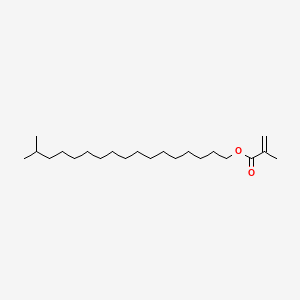
Isooctadecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctadecyl methacrylate is a chemical compound with the molecular formula C22H42O2. It is an ester of methacrylic acid and isooctadecanol. This compound is typically a colorless to pale yellow liquid and is known for its use in various industrial applications, particularly in the production of polymers and copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isooctadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isooctadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Methacrylic Acid+Isooctadecanol→Isooctadecyl Methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isooctadecyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isooctadecanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid are used.
Hydrolysis: Acidic or basic conditions are required.
Major Products
Polymerization: Polymers and copolymers.
Esterification: Various esters.
Hydrolysis: Methacrylic acid and isooctadecanol.
Wissenschaftliche Forschungsanwendungen
Isooctadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Employed in drug delivery systems and medical coatings.
Industry: Used in the production of adhesives, coatings, and lubricants.
Wirkmechanismus
The mechanism by which isooctadecyl methacrylate exerts its effects is primarily through its ability to polymerize and form stable polymers. The vinyl group in the methacrylate moiety is highly reactive and can undergo free radical polymerization. This property makes it valuable in the production of various polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Uniqueness
Isooctadecyl methacrylate is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and durability are required.
Conclusion
This compound is a versatile compound with significant industrial and scientific applications. Its ability to polymerize and form stable, hydrophobic polymers makes it valuable in various fields, from chemistry and biology to medicine and industry.
Eigenschaften
CAS-Nummer |
83771-46-4 |
|---|---|
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
16-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-24-22(23)21(3)4/h20H,3,5-19H2,1-2,4H3 |
InChI-Schlüssel |
OWQCUVRSJUABCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




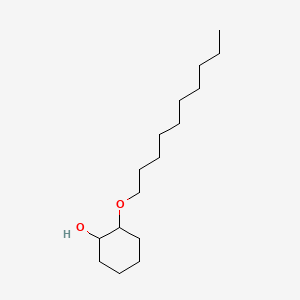
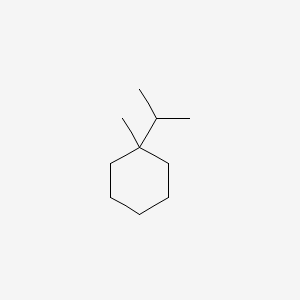
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

